BenchChemオンラインストアへようこそ!

Pamabrom

Diuretic Potency Electrolyte Disturbance OTC vs. Prescription

Pamabrom (CAS 606-04-2) is the preferred API for OTC combination products targeting premenstrual bloating and water retention. Unlike prescription diuretics (HCTZ, furosemide), Pamabrom provides mild, electrolyte-sparing diuresis specifically suited for PMS symptoms without clinically significant hypokalemia risk. Its well-defined pharmacokinetics (Cmax ~1.4 mg/L, Tmax ~0.78 h) and published bioanalytical methods (99.7–100.9% recovery) provide clear benchmarks for generic manufacturers to demonstrate bioequivalence. Ideal for formulating menstrual relief products or as a tool compound for studying renal sodium handling without confounding electrolyte shifts.

Molecular Formula C11H18BrN5O3
Molecular Weight 348.20 g/mol
CAS No. 606-04-2
Cat. No. B1678362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamabrom
CAS606-04-2
Synonyms2-amino-2-methyl-1-propanol-8-bromotheophyllinate
Maximum Strength Aqua-Ban
pamabrom
Molecular FormulaC11H18BrN5O3
Molecular Weight348.20 g/mol
Structural Identifiers
SMILESCC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
InChIInChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3
InChIKeyATOTUUBRFJHZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pamabrom (CAS 606-04-2): A Mild Xanthine Diuretic for Premenstrual Fluid Retention


Pamabrom is a 1:1 molecular compound of 8-bromotheophylline and 2-amino-2-methyl-1-propanol [1]. It functions as a mild diuretic, classified within the xanthine family [2]. Its primary, and essentially sole, clinical application is the symptomatic relief of temporary water weight gain, bloating, swelling, and the feeling of fullness associated with premenstrual and menstrual periods, most commonly as a component in over-the-counter (OTC) combination analgesic products [3].

Why Generic Diuretic Substitution is Inappropriate for Pamabrom


Direct substitution of Pamabrom with other generic diuretics, such as hydrochlorothiazide or furosemide, is clinically and therapeutically invalid. Pamabrom is specifically formulated and approved for the mild, symptomatic relief of premenstrual water retention without causing significant electrolyte disturbances [1]. In contrast, agents like hydrochlorothiazide are potent, prescription-only diuretics indicated for hypertension and edema associated with congestive heart failure, carrying well-documented risks of hypokalemia and metabolic alterations that are disproportionate to the needs of a PMS patient [2]. The following quantitative evidence outlines the specific, measurable differences that preclude simple interchangeability.

Quantitative Differentiation of Pamabrom (CAS 606-04-2) from Alternative Diuretics


Comparative Diuretic Potency: Pamabrom vs. Hydrochlorothiazide (HCTZ)

Pamabrom is classified as a 'mild diuretic' with a potency profile deliberately limited to avoid the systemic and electrolyte complications of stronger, prescription-grade agents. Compared to hydrochlorothiazide (HCTZ), a benchmark thiazide diuretic, Pamabrom's effect is intentionally weaker, targeting only premenstrual fluid retention rather than clinical edema or hypertension [1]. While specific EC50 values for renal sodium transport inhibition are not directly comparable across studies, the therapeutic distinction is absolute: Pamabrom is available and indicated for OTC use, whereas HCTZ requires a prescription and medical monitoring due to its potency [2].

Diuretic Potency Electrolyte Disturbance OTC vs. Prescription

Electrolyte-Sparing Profile: Reduced Risk of Hypokalemia vs. Thiazide Diuretics

A key differentiator for Pamabrom is its favorable electrolyte profile relative to more potent diuretics. The mild diuretic action of Pamabrom is associated with a low risk of significant electrolyte imbalances, a common and serious side effect of thiazide and loop diuretics [1]. In contrast, hydrochlorothiazide is well-documented to cause dose-dependent hypokalemia (low serum potassium) in a significant percentage of patients, necessitating monitoring and sometimes supplementation [2]. While direct comparative electrolyte excretion studies are lacking for Pamabrom, its OTC status and decades of use in the PMS population without routine electrolyte monitoring requirements serve as strong class-level evidence of its enhanced safety margin in this dimension.

Electrolyte Safety Hypokalemia Adverse Event Profile

Pharmacokinetic Profile in Combination Formulations: Cmax and Tmax Data

Pharmacokinetic studies define the systemic exposure of Pamabrom (measured as its active moiety, 8-bromotheophylline) following oral administration. In a study of a fixed-dose combination tablet containing acetaminophen and pamabrom in healthy female volunteers, the key pharmacokinetic parameters for 8-bromotheophylline were established after multi-dose administration [1]. The mean Cmax was reported as 1.4 ± 1.2 mg/L, and the Tmax was 0.78 ± 0.14 hours. These parameters define the rapid absorption and predictable exposure profile of Pamabrom, which are critical for designing bioequivalent formulations and differentiating between product quality grades.

Pharmacokinetics Cmax Tmax Bioequivalence

Regulatory and Formulation Status: Unapproved Drug vs. Established OTC Ingredient

A critical and often overlooked differentiator is Pamabrom's unique regulatory standing. While widely used in OTC products, Pamabrom itself has not been formally approved as safe and effective by the FDA as a standalone drug entity; many products containing it are marketed as 'unapproved drugs' [1]. This contrasts sharply with fully approved OTC diuretic ingredients like caffeine, which have established monographs. This status has direct procurement implications: sourcing Pamabrom from reputable suppliers with robust quality systems and documentation (e.g., DMFs, CoAs) is paramount to ensure the material's identity, purity, and safety, given the absence of a formal FDA monograph to rely upon for quality standards.

Regulatory Status FDA Compliance OTC Monograph

Validated Application Scenarios for Pamabrom Based on Quantitative Differentiation


Formulation of OTC Menstrual Symptom Relief Products

Pamabrom's mild, OTC-appropriate diuretic profile makes it the preferred active pharmaceutical ingredient (API) for developing combination products aimed at alleviating premenstrual bloating and water retention. Its well-characterized pharmacokinetics (Cmax ~1.4 mg/L, Tmax ~0.78 h) [1] and favorable electrolyte safety margin [2] are ideal for this indication, in contrast to prescription diuretics like HCTZ, which are too potent and carry unacceptable electrolyte risks for this use case [3].

Bioequivalence and Quality Control Studies for Generic Formulations

For generic manufacturers, Pamabrom's established PK parameters provide a clear benchmark for demonstrating bioequivalence to reference listed drugs (RLDs). A validated bioanalytical method has been published for quantifying Pamabrom in plasma, achieving recoveries of 99.7–100.9% [4]. This facilitates rigorous comparative studies and ensures product performance, a critical step given the lack of a formal FDA monograph [5].

Academic Research into Mild Diuretic Mechanisms

Researchers studying diuretic mechanisms with minimal systemic impact may select Pamabrom as a tool compound. Its classification as a xanthine derivative with a mild, electrolyte-sparing diuretic effect [2] allows for the investigation of renal sodium and water handling without the confounding influences of profound electrolyte shifts or hemodynamic changes seen with loop or thiazide diuretics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamabrom

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.